Compound Description: 6,8-Dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, also referred to as compound 2a in the study, was synthesized through a reductive cleavage of the N-O bond present in a corresponding 1,4-epoxytetrahydro-1-benzazepine precursor []. The study determined its crystal structure to be orthorhombic.
Compound Description: Similar to compound 2a, 8-Chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (2b) was synthesized via the reductive cleavage of the N-O bond within its corresponding 1,4-epoxytetrahydro-1-benzazepine precursor []. X-ray diffraction analysis revealed its crystal structure to be monoclinic.
Compound Description: This compound serves as an intermediate in the synthesis of various 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives []. It is prepared by the condensation of 3-(Pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole.
Compound Description: This compound is the product of an intramolecular Diels-Alder reaction between maleic anhydride and 1-(2-furyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine []. The structure consists of a complex pentacyclic system.
Compound Description: This compound, designated as IVb, is a regioisomer formed during the chloroacetylation of Methyl (2RS,4SR)-7-chloro-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate [].
Compound Description: Compound (V) is a tricyclic derivative synthesized from Methyl (2RS,4SR)-7-chloro-1-(2-chloroacetyl)-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate by reacting it with aminoethanol [].
Compound Description: (VII) is another tricyclic target compound in the study. It is produced by reacting the carbohydrazide derivative of Methyl (2RS,4SR)-7-chloro-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate with trimethoxymethane [].
Compound Description: SKF 81297, a selective dopamine D1 agonist, serves as the focus of a study investigating its discriminative-stimulus effects in squirrel monkeys [].
2,3-Dihydrobenzo[b]-1,3,2-thiazaboroles
Compound Description: These compounds, represented as 1, 3, 4, 7, and 10 in the research, are synthesized by reacting benzothiazole or 2-Methyl-benzothiazole with a sodium/potassium alloy and dihalogen(diorganylamino)boranes [].
Compound Description: Compound 17 is a unique product formed when 2-Methylbenzoxazole reacts with a sodium/potassium alloy and dihalogen(diorganylamino)boranes [].
2,3,4,5-Tetrahydro-1H-3-benzazonine Derivatives
Compound Description: These derivatives are synthesized through a [, ] sigmatropic rearrangement of 1-vinyl-2-ethoxycarbonylmethyl-1,2,3,4-tetrahydroisoquinolinium salts []. The study highlights the stereoselective preference for the formation of E-benzazonines.
1-Vinyl-2,3,4,5-tetrahydro-1H-benzazepines
Compound Description: These compounds are formed as a by-product during the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazonine derivatives, specifically through a [, ] Stevens rearrangement [].
1-Vinylic-1,3,4,5-tetrahydro-2,3-benzoxazepines
Compound Description: These compounds are generated through the Meisenheimer rearrangement of 1-vinylic-tetrahydroisoquinolinium N-oxides [].
Compound Description: These derivatives are formed through an unexpected isomerization reaction of 1-vinyl-benzoxazepines during neat pyrolysis [].
1,2,3,5-Tetrahydro-4,3-benzoxazonines
Compound Description: These represent a novel class of compounds synthesized through the thermolysis of 1'-substituted-1-vinylic-tetrahydroisoquinolinium N-oxides [].
Compound Description: This compound, formed via the Meisenheimer rearrangement of a 5,6-dihydro-4H-s-triazolo[4,3-a]-1,4-benzodiazepine N-oxide, is structurally related to the CNS-active drug 'Alprazolam' [].
3,7-Epoxy-3-benzazonines and 2H-3,8-Epoxy-3-benzazecines
Compound Description: These compounds are novel ring systems obtained, albeit in low yields, by applying the Meisenheimer rearrangement to tricyclic bridgehead N-oxides of 10b-vinyl-pyrrolo[2,1-a]isoquinoline and 11b-vinyl-benzo[a]quinolizine systems [].
2,3,5,6-Tetrahydro-5-phenyl-1H-4,3-benzoxazecines
Compound Description: This novel ring system is a product of a modified Meisenheimer rearrangement, achieved by incorporating an α-cyclopropyl substituent into the starting material [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BIO-11006 is under investigation in clinical trial NCT03202394 (Evaluation of Safety & Efficacy of BIO-11006 Inhalation Solution in Patients With ARDS). MARCKS Protein Inhibitor BIO-11006 is an aerosolized 10-amino acid peptide that inhibits the myristoylated alanine rich protein kinase C substrate (MARCKS) protein, with potential immunomodulating and antineoplastic activities. Upon inhalation, the MARCKS protein inhibitor BIO-11006 targets, binds to and inhibits the phosphorylation of MARCKS (P-MARCKS). This prevents MARCKS-mediated signaling, thereby preventing the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane upon MARCKS binding. This prevents the PIP2-mediated activation of focal adhesion kinase (FAK) and the FAK-mediated activation of the PI3K/AKT pathway and the activation of integrins, talin, vinculin and paxillin. This leads to an inhibition of tumor cell proliferation, migration, metastasis and survival. In addition, inhibition of MARCKS prevents mucin granule release and reduces the overproduction of mucus in the lungs. This may abrogate airway obstruction, impaired lung function, airway inflammation and bacterial infections associated with overproduction of mucus in the lungs. The MARCKS protein, a filamentous actin crosslinking protein and substrate for protein kinase C (PKC) is localized on the plasma membrane. Upon phosphorylation by PKC or binding to the calcium-calmodulin complex, the association of MARCKS with actin and with the plasma membrane is blocked, leading to its presence in the cytoplasm. The MARCKS protein plays a key role in the exocytosis of a number of vesicles and granules, cell movement, mitogenesis and membrane trafficking.